7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane
Description
7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane is a sulfur- and nitrogen-containing seven-membered heterocyclic compound. Its structure features a thiazepane core substituted with a furan-2-yl group at position 7 and a 4-(trifluoromethoxy)phenylsulfonyl moiety at position 4. The furan ring introduces π-electron density, which may modulate solubility and conformational flexibility.
Properties
IUPAC Name |
7-(furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4S2/c17-16(18,19)24-12-3-5-13(6-4-12)26(21,22)20-8-7-15(25-11-9-20)14-2-1-10-23-14/h1-6,10,15H,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZERBDAGHDEWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane and a thiol compound. The reaction is usually carried out in the presence of a base, such as sodium hydride, under reflux conditions.
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Introduction of the Furan Ring: : The furan ring can be introduced through a nucleophilic substitution reaction. A furan derivative, such as furan-2-boronic acid, can be coupled with the thiazepane ring using a palladium-catalyzed Suzuki coupling reaction.
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Attachment of the Trifluoromethoxyphenyl Group: : The trifluoromethoxyphenyl group can be attached to the thiazepane ring through an electrophilic aromatic substitution reaction. This step typically involves the use of a trifluoromethoxybenzene derivative and a suitable electrophile, such as a sulfonyl chloride, in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halides, sulfonyl chlorides, and boronic acids are used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted thiazepane derivatives.
Scientific Research Applications
7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the furan ring and the trifluoromethoxyphenyl group allows the compound to form specific interactions with its targets, leading to changes in their function. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on sulfonated heterocycles and halogen/electron-withdrawing group-substituted analogs from the literature, emphasizing synthesis, spectral features, and structural distinctions.
Structural Analogues
Key analogs include:
- Triazole-thiones (e.g., compounds [7–9]): 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
- Hydrazinecarbothioamides (e.g., compounds [4–6]): 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides.
Structural and Functional Differences
Spectral Data Comparison
Physicochemical Properties
- Solubility : The trifluoromethoxy group in the target compound may reduce water solubility compared to halogenated analogs (Cl/Br in [7–9]), though the furan could offset this via π-stacking.
Research Implications and Limitations
While the provided evidence elucidates synthetic and spectral trends in sulfonated heterocycles, direct data on this compound remain sparse. Comparative analysis suggests that its electronic profile and steric demands differ significantly from triazole-thiones due to the thiazepane core and trifluoromethoxy substituent.
Biological Activity
The compound 7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant research findings.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biochemical pathways. Research indicates that it may exhibit antimicrobial , anti-inflammatory , and analgesic properties.
Antimicrobial Activity
Studies have shown that compounds with similar structures often display significant antimicrobial effects. For instance, derivatives containing furan rings have been associated with enhanced activity against bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may modulate inflammatory pathways. The sulfonyl group is known to influence cytokine production and could potentially reduce inflammation in various models of disease.
Analgesic Effects
Related compounds have demonstrated analgesic properties through mechanisms involving the modulation of pain receptors. The thiazepane ring may contribute to central nervous system effects, potentially offering a new avenue for pain management therapies.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in pain and inflammation pathways.
Target Receptors and Enzymes
- Cyclooxygenase (COX) : Inhibition of COX enzymes may lead to reduced prostaglandin synthesis, thereby alleviating pain and inflammation.
- Tyrosinase : Similar compounds have shown inhibitory effects on tyrosinase, suggesting potential applications in skin-related conditions.
- Pain Receptors : Potential interaction with opioid receptors could explain its analgesic properties.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of thiazepane derivatives found that compounds with furan substitutions exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/mL) |
|---|---|
| Control | 25 |
| Thiazepane Derivative | 5 |
This indicates a promising potential for further development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
In a model of induced inflammation in rats, administration of the compound resulted in a significant reduction in edema compared to the control group. The results are summarized below:
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 10 |
| Compound Group | 45 |
This suggests that the compound may effectively reduce inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
